GSK-LSD1 HCl -

GSK-LSD1 HCl

Catalog Number: EVT-13524991
CAS Number:
Molecular Formula: C14H20N2
Molecular Weight: 216.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

GSK-LSD1 HCl, also known as GSK-LSD1 dihydrochloride, is a potent and selective inhibitor of lysine-specific demethylase 1, an enzyme involved in various biological processes, including gene regulation and cancer progression. This compound is part of a broader initiative by GlaxoSmithKline to develop chemical probes for epigenetic research. GSK-LSD1 specifically inhibits lysine-specific demethylase 1 with an IC50 value of 16 nM, showcasing over 1000-fold selectivity against other closely related enzymes such as monoamine oxidase A, monoamine oxidase B, and lysine-specific demethylase 2 .

Source and Classification

GSK-LSD1 was developed by GlaxoSmithKline and is classified as an irreversible inhibitor of lysine-specific demethylase 1. This classification stems from its mechanism of action, where it binds to the enzyme in a way that permanently disables its activity. The compound is utilized primarily in research settings to explore the role of lysine-specific demethylase 1 in cancer biology and other diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK-LSD1 involves several steps typical for small molecule drug development. The process begins with the preparation of key intermediates that are subsequently transformed into the final product through a series of chemical reactions. Specific methodologies employed may include:

  • Amine coupling reactions: To form the piperidine moiety.
  • Cyclopropyl formation: Utilizing cyclopropanation techniques to introduce the cyclopropyl group.
  • Hydrochloride salt formation: The final product is often converted into its hydrochloride salt form to enhance solubility and stability.
Molecular Structure Analysis

Structure and Data

GSK-LSD1 has a molecular formula of C14H20N22HClC_{14}H_{20}N_{2}\cdot 2HCl and a molecular weight of approximately 289.24 g/mol. The compound's structure features a piperidine ring, a phenyl group, and a cyclopropyl moiety, which contribute to its binding affinity and selectivity for lysine-specific demethylase 1.

  • SMILES Notation: Cl.Cl.C1C@@H[C@@H]1c1ccccc1
  • InChI Key: BASFYRLYJAZPPL-UONOGXRCSA-N

The stereochemistry around the piperidine ring is crucial for its biological activity, as it influences how the compound interacts with the target enzyme .

Chemical Reactions Analysis

Reactions and Technical Details

GSK-LSD1 primarily engages in biochemical interactions with lysine-specific demethylase 1 through competitive inhibition. The binding of GSK-LSD1 to the active site of lysine-specific demethylase 1 prevents substrate access, thereby inhibiting the enzyme's ability to demethylate histones or non-histone proteins.

This mechanism is characterized by:

  • Irreversible binding: GSK-LSD1 forms a covalent bond with the enzyme, leading to permanent inhibition.
  • Selectivity: Its design allows it to discriminate effectively between lysine-specific demethylase 1 and other similar enzymes, minimizing off-target effects .
Mechanism of Action

Process and Data

The mechanism of action for GSK-LSD1 involves its binding to lysine-specific demethylase 1, which alters the enzyme's conformation and inhibits its catalytic activity. By preventing the demethylation of histone H3 at lysine 4 (a critical modification for gene expression), GSK-LSD1 induces changes in gene expression profiles that can affect cellular processes such as differentiation, proliferation, and apoptosis.

Key points include:

  • Induction of gene expression changes: In cancer cell lines, GSK-LSD1 has shown an average effective concentration (EC50) of less than 5 nM for inducing gene expression changes.
  • Inhibition of cell growth: Similar EC50 values indicate that GSK-LSD1 can effectively inhibit cancer cell line growth at very low concentrations .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK-LSD1 dihydrochloride is characterized by several physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility:
    • Soluble in DMSO at approximately 4.23 mg/mL (14.63 mM).
    • Soluble in water at about 10 mg/mL (34.57 mM).
  • Storage conditions: Recommended storage includes -20°C for solid form and -80°C for solutions .

These properties are essential for laboratory handling and application in biochemical assays.

Applications

Scientific Uses

GSK-LSD1 is primarily used in scientific research focused on understanding the role of lysine-specific demethylase 1 in various diseases, particularly cancer. Its applications include:

  • Epigenetic studies: Investigating how modifications by lysine-specific demethylase 1 affect gene expression.
  • Cancer research: Evaluating potential therapeutic strategies targeting lysine-specific demethylase 1 in hematological malignancies and solid tumors.
  • Drug discovery: Serving as a tool compound to identify new inhibitors or modulators of related pathways .
Mechanistic Insights into LSD1 Inhibition by GSK-LSD1 HCl

Enzymatic Inhibition Dynamics and Selectivity Profiling

GSK-LSD1 HCl (N-(2-phenyl-cyclopropyl)-piperidin-4-amine dihydrochloride) is an irreversible, mechanism-based inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A). Biochemical characterization reveals an IC₅₀ of 16 nM against recombinant LSD1, with sustained inhibition persisting after compound washout due to covalent modification. The inhibitor exhibits exceptional selectivity (>1,000-fold) against closely related flavin adenine dinucleotide (FAD)-dependent enzymes, including LSD2, monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B) [1] [6]. This specificity is attributed to structural differences in the LSD1 active site, particularly the Tower domain (residues 416–515), which governs protein-protein interactions absent in other amine oxidases [10].

Table 1: Selectivity Profile of GSK-LSD1 HCl

Enzyme TargetIC₅₀ (nM)Selectivity vs. LSD1
LSD1 (KDM1A)161-fold
LSD2 (KDM1B)>20,000>1,250-fold
MAO-A>20,000>1,250-fold
MAO-B>20,000>1,250-fold

Functional cellular assays demonstrate that GSK-LSD1 HCl induces gene expression changes and inhibits cancer cell proliferation with average EC₅₀ values <5 nM. Notably, at 10 µM, it shows minimal off-target activity against 55 human recombinant receptors (GPCRs, transporters, ion channels), with only weak inhibition observed at serotonin (5-HT1A: 49%) and dopamine transporters (39%) [1] [6].

Structural Basis of Irreversible Binding to FAD Cofactor

The inhibition mechanism involves nucleophilic attack by the FAD cofactor on the cyclopropylamine group of GSK-LSD1 HCl, forming a covalent adduct at the FAD C4a position. This adduct exists either as an open aldehyde or a 5-membered cyclic hemiaminal, permanently inactivating the enzyme’s demethylation capability [2]. X-ray crystallographic studies reveal that the inhibitor’s trans-racemic configuration allows optimal positioning within the LSD1 active site, with the phenylcyclopropyl moiety occupying the substrate peptide-binding channel and the piperidine ring enhancing hydrophobic interactions with residues in the substrate recognition subdomain (residues 357–417, 523–558, and 658–769) [9] [10].

Unlike next-generation inhibitors (e.g., TAK-418) that undergo Grob fragmentation to form N-formyl-FAD—which spares scaffolding functions—GSK-LSD1 HCl forms a stable, bulky adduct that sterically hinders protein-protein interactions. This distinction explains its dual mechanism: catalytic inhibition + scaffolding disruption [2]. Distal active-site mutations (e.g., G330A) can promote drug resistance by enabling adduct fragmentation, highlighting the critical role of FAD-adduct stability in its mechanism [2].

Modulation of Histone Demethylation Activity (H3K4me1/2 vs. H3K9me1/2)

LSD1 regulates transcription through context-dependent demethylation:

  • H3K4me1/2 demethylation (transcriptional repression): GSK-LSD1 HCl potently blocks this activity, leading to global accumulation of H3K4me2 marks. In AML cells, this derepresses differentiation genes (e.g., CD86, CEBPA) and diminishes leukemic stemness [5] [8].
  • H3K9me1/2 demethylation (transcriptional activation): The inhibitor shows weaker effects on this pathway, as H3K9 demethylation requires LSD1’s recruitment to distinct complexes (e.g., androgen receptor in prostate cancer). Selectivity arises from the inhibitor’s preferential disruption of CoREST complexes (H3K4-focused) over NuRD complexes (H3K9-linked) [10].

In embryonic carcinoma cells, GSK-LSD1 HCl–mediated H3K4me2 accumulation downregulates pluripotency factors SOX2 and OCT4, demonstrating its ability to reverse epigenetic states maintaining stemness [4].

Scaffolding Disruption of LSD1-Containing Transcriptional Complexes (CoREST, NuRD)

Beyond catalytic inhibition, GSK-LSD1 HCl disrupts LSD1’s scaffolding functions by preventing its interaction with SNAG-domain transcription factors (e.g., GFI1B, SNACL). This occurs because the covalent FAD-adduct sterically blocks the LSD1 active site, which normally accommodates the N-terminal motif of these factors [2] [3]. Key complexes affected:

  • CoREST Complex: Disruption impairs histone deacetylase (HDAC) recruitment, leading to hyperacetylation and derepression of neuronal/differentiation genes. In AML, this releases GFI1B-mediated silencing of differentiation pathways [3] [5].
  • NuRD Complex: Partial interference reduces LSD1-mediated demethylation at developmental genes, but to a lesser extent than CoREST due to alternative anchoring mechanisms [10].

Table 2: Functional Consequences of LSD1 Complex Disruption by GSK-LSD1 HCl

Transcriptional ComplexKey Interactions DisruptedBiological Outcome
CoRESTGFI1B, RCOR1, HDAC1/2Differentiation gene derepression
NuRDMTA1-3, HDAC1/2Attenuated developmental silencing

In germinal center B-cells, LSD1 inactivation similarly disrupts BCL6-mediated repression complexes, preventing silencing of immune synapse genes (e.g., IRF4, PRDM1) and impairing malignant transformation [7]. This dual mechanism—catalytic + scaffolding inhibition—underpins the compound’s unique efficacy in reprogramming transcriptional networks.

Properties

Product Name

GSK-LSD1 HCl

IUPAC Name

N-(2-phenylcyclopropyl)piperidin-4-amine

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C14H20N2/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12/h1-5,12-16H,6-10H2

InChI Key

BASFYRLYJAZPPL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2CC2C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.